molecular formula C15H10F2N2OS2 B2622985 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896358-31-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2622985
CAS No.: 896358-31-9
M. Wt: 336.37
InChI Key: MSIUACKGMHDHQP-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in key biological processes.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)aniline: Similar structure but with an aniline moiety instead of benzamide.

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)phenol: Similar structure but with a phenol moiety instead of benzamide.

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methylthio group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-10-4-2-8(3-5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIUACKGMHDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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